1-butyl-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the 2,5-Dimethylphenoxy Methyl Group: This step involves the reaction of the benzimidazole derivative with 2,5-dimethylphenol in the presence of a suitable coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and a base such as lutidine.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound is known to bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
1-BUTYL-2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
2-(4-Benzoylphenoxy)-1-(2-((1-Methyl-1H-Indol-3-yl)Methyl)-1H-Benzimidazol-1-yl) Ethanone: This compound also exhibits antimicrobial activity and is used in similar biological studies.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and are used in various therapeutic applications.
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-butyl-2-[(2,5-dimethylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-4-5-12-22-18-9-7-6-8-17(18)21-20(22)14-23-19-13-15(2)10-11-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3 |
InChI Key |
IQDCTWKZGCKVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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